

The Primary Structure of Bac5(1-25): A Technical Overview for Researchers

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Compound of Interest

Compound Name: Bac5(1-25)

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An In-depth Guide to the N-Terminal Fragment of Bovine Bactenecin 5

Bactenecin 5 (Bac5) is a proline-rich antimicrobial peptide (AMP) isolated from bovine neutrophils.^[1] Its N-terminal fragment, **Bac5(1-25)**, has garnered significant interest within the scientific and drug development communities for its potent, non-lytic antimicrobial activity and low cytotoxicity. This document provides a detailed technical overview of the primary structure of **Bac5(1-25)**, including its physicochemical properties, the experimental protocols used for its characterization, and its mechanism of action.

Primary Structure and Physicochemical Properties

The primary structure of a peptide is defined by its linear amino acid sequence. **Bac5(1-25)** is the fragment comprising the first 25 amino acids from the N-terminus of the mature 42-residue bovine Bac5 peptide.^[1] The sequence is notably rich in proline and arginine residues, which is characteristic of this class of antimicrobial peptides.^{[1][2]}

The table below summarizes the key quantitative data associated with the primary structure of bovine **Bac5(1-25)**.

Parameter	Value	Source
Amino Acid Sequence	RFRPPPIRRPPIRPPFYPPFRP PIRP	Derived from Frank et al. (1990)[1]
Molecular Formula	C ₁₅₁ H ₂₃₂ N ₄₆ O ₂₆	MedChemExpress
Molecular Weight	3123.75 g/mol	MedChemExpress
Theoretical Isoelectric Point (pI)	12.51	Calculated
Total Number of Residues	25	-
Positively Charged Residues (Arg)	7	-
Proline Residues	12	-

Experimental Protocols

The determination of the primary structure of Bac5 and its fragments, along with their synthesis for research purposes, involves a combination of established biochemical and analytical techniques.

Peptide Synthesis

Synthetic **Bac5(1-25)** is typically produced using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3]

- **Resin Preparation:** The synthesis begins with a resin support, often a Rink Amide resin, which is swelled in a suitable solvent like dimethylformamide (DMF).
- **Fmoc Deprotection:** The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF to expose the free amine group.
- **Amino Acid Coupling:** The desired Fmoc-protected amino acid is activated, commonly with a coupling agent like HBTU or HCTU and a base such as diisopropylethylamine (DIPEA), and then added to the resin to form a peptide bond. The completion of the coupling reaction is monitored, for instance, by a Kaiser test.

- **Chain Elongation:** The deprotection and coupling steps are repeated for each amino acid in the sequence until the full 25-residue peptide is assembled on the resin.
- **Cleavage and Deprotection:** Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane and water.
- **Purification and Verification:** The crude peptide is precipitated, washed, and then purified to a high degree using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry.^[3]

Primary Structure Determination

The original sequencing of the full-length Bac5 was accomplished through a combination of Edman degradation and mass spectrometry.^[1]

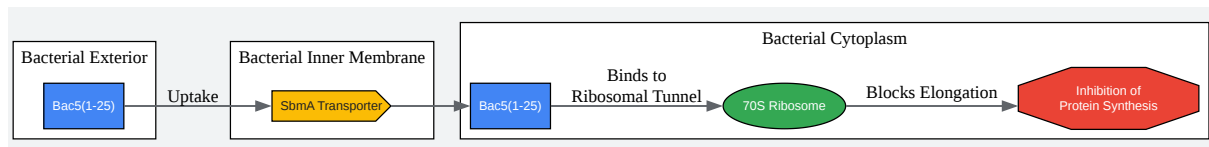
- **Edman Degradation:** This classical method sequentially removes and identifies amino acid residues from the N-terminus of a peptide. The peptide is reacted with phenyl isothiocyanate (PITC), and under acidic conditions, the derivatized N-terminal amino acid is cleaved and can be identified by chromatography. This process is repeated to determine the sequence.^[1]
- **Mass Spectrometry:** Modern de novo peptide sequencing by tandem mass spectrometry (MS/MS) is a powerful tool for determining the primary structure. Peptides are ionized (e.g., by electrospray ionization) and fragmented. The mass-to-charge ratios of the resulting fragment ions are measured, creating a spectrum from which the amino acid sequence can be deduced by calculating the mass differences between adjacent peaks.

Mechanism of Action and Biological Pathways

Bac5(1-25) exerts its antimicrobial effect through a non-lytic mechanism, primarily by inhibiting protein synthesis in susceptible bacteria.^{[2][4]} It also demonstrates immunomodulatory properties.

Inhibition of Bacterial Protein Synthesis

The primary mode of action involves the peptide's entry into the bacterial cytoplasm and its subsequent interaction with the ribosome.



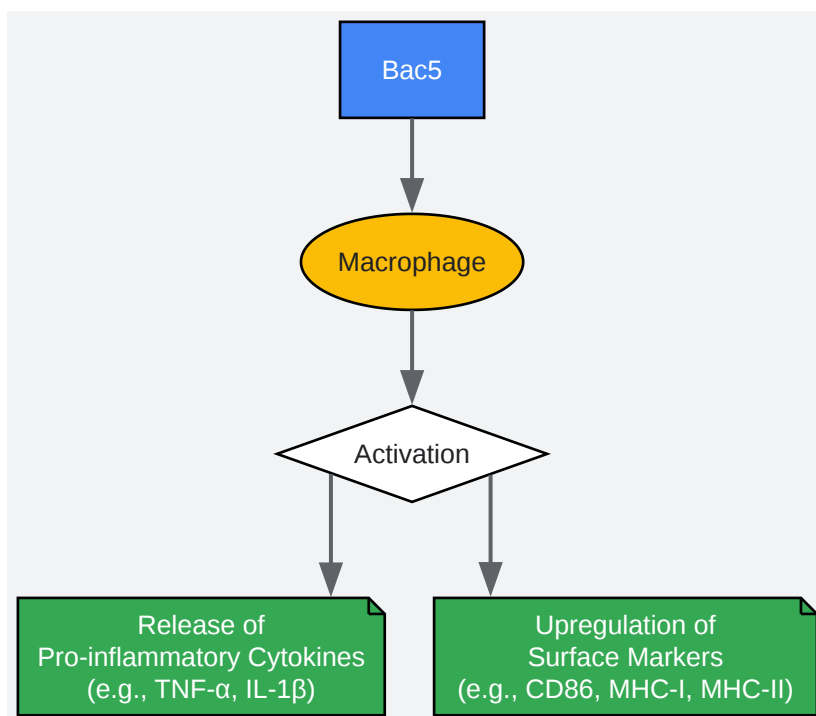
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Caption: Mechanism of **Bac5(1-25)** action in bacteria.

The process begins with **Bac5(1-25)** being transported across the inner bacterial membrane by the SbmA transporter protein.^[2] Once inside the cytoplasm, the peptide binds to the ribosomal exit tunnel of the 70S ribosome. This interaction physically obstructs the passage of the nascent polypeptide chain, thereby preventing the transition from the initiation to the elongation phase of protein synthesis and ultimately leading to bacterial cell death.^{[2][4]}

Immunomodulatory Effects

In addition to its direct antimicrobial properties, Bac5 can modulate the host's innate immune response.



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